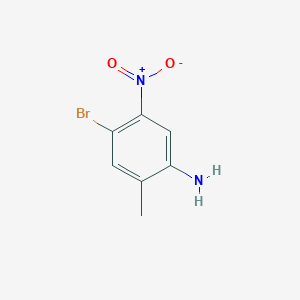

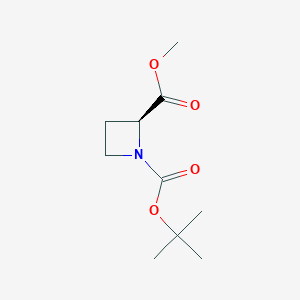

5-(1,3-Dioxoisoindolin-2-yl)-4-oxopentanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

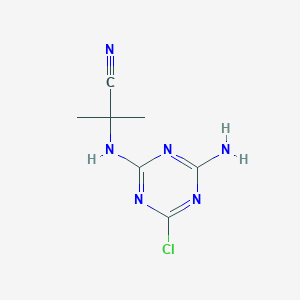

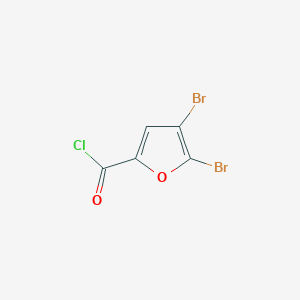

“5-(1,3-Dioxoisoindolin-2-yl)-4-oxopentanoic acid” is also known as “(S)-5-Amino-2-(1,3-dioxoisoindolin-2-yl)-5-oxopentanoic acid” with the CAS Number: 3343-29-1. It has a linear formula of C13H12N2O5 . The compound is a solid and is stored in a sealed, dry environment at room temperature .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a compound was synthesized by the fusion of alanine with phthalic anhydride at 150 °C, followed by coupling with methyl anthranilate . Another compound was synthesized by the reaction of phthalic anhydride and 5-amino-3-(4-(dimethylamino)phenyl)-1-phenyl-1H-pyrazole-4-carbonitrile .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques such as IR, UV-Vis, NMR, and MS . Single-crystal XRD was also used to verify the structure of a compound, in which N-H⋯O bonding stabilizes the molecular configuration .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, a series of novel phthalimido-thiazolidine-2-4-dione derivatives were synthesized and evaluated for their antineoplastic activities against cancer cells .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, a compound was found to be a yellow solid with a melting point of 255.9 °C . DFT studies suggest that the HOMO is over the substituted aromatic ring, the LUMO is present mainly over the indole side, and nucleophilic and electrophilic corners point out the reactivity of the product .Wissenschaftliche Forschungsanwendungen

Biological and Pharmacological Significance

CGA is recognized for its potent antioxidant activity, which plays a critical role in protecting against oxidative stress and free radical damage. It has been extensively studied for its hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, antimicrobial, anti-hypertensive, and central nervous system stimulatory effects. Additionally, CGA modulates lipid and glucose metabolism, offering therapeutic potential for metabolic disorders such as hepatic steatosis, cardiovascular disease, diabetes, and obesity. Its antioxidant and free radical scavenging properties are particularly noteworthy, suggesting its use as a natural safeguard food additive to replace synthetic antibiotics and reduce medicinal costs (Naveed et al., 2018).

Nutraceutical and Food Additive Roles

As a nutraceutical, CGA demonstrates significant health-promoting properties, particularly in the treatment of metabolic syndrome, which includes antioxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities. The dual role of CGA as both a nutraceutical for metabolic syndrome prevention and treatment and as a food additive highlights its multifaceted applications. Its antimicrobial activity against a broad range of organisms makes it an attractive option for the food industry in search of natural molecules for food preservation. Furthermore, its antioxidant properties, especially against lipid oxidation, and protective effects against the degradation of other bioactive compounds in food, underline its potential as a key ingredient in dietary supplements and functional foods (Santana-Gálvez et al., 2017).

Antioxidant Activity Analysis

The importance of CGA and other phenolic compounds in various fields, from food engineering to medicine and pharmacy, is further supported by their antioxidant properties. Various tests, such as the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP) tests, are used to determine antioxidant activity, emphasizing the role of CGA in antioxidant analysis and the determination of antioxidant capacity in complex samples. These assays, based on chemical reactions and spectrophotometry, have been successfully applied in the analysis of antioxidants, showcasing the significance of CGA in scientific research focused on understanding and leveraging antioxidant properties (Munteanu & Apetrei, 2021).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-(1,3-dioxoisoindol-2-yl)-4-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO5/c15-8(5-6-11(16)17)7-14-12(18)9-3-1-2-4-10(9)13(14)19/h1-4H,5-7H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IROQTJRDINLHEO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70567539 |

Source

|

| Record name | 5-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70567539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(1,3-Dioxoisoindolin-2-yl)-4-oxopentanoic acid | |

CAS RN |

92632-81-0 |

Source

|

| Record name | 5-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70567539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

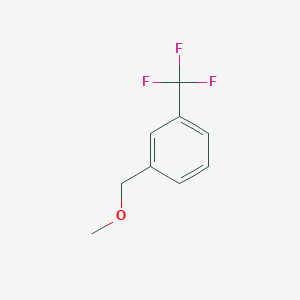

![3-[3-(Trifluoromethyl)benzoyl]pyridine](/img/structure/B1354875.png)

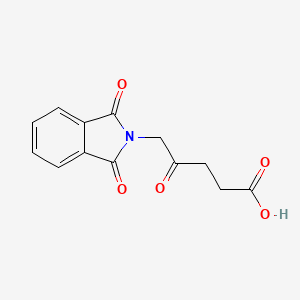

![Bicyclo[2.2.1]hept-5-en-2-yl methacrylate](/img/structure/B1354879.png)